molecular formula C25H17NO3 B10888423 7-(5-methylfuran-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one

7-(5-methylfuran-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one

Cat. No.: B10888423
M. Wt: 379.4 g/mol
InChI Key: SIPDLTGXIDNIHD-UHFFFAOYSA-N
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Description

7-(5-methylfuran-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one is a complex organic compound that belongs to the class of chromenoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused ring system combining benzene, chromene, quinoline, and furan moieties, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-methylfuran-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one typically involves multi-step organic reactions. One common method includes the condensation of substituted anilines with 4-chloro-3-formylcoumarin under ultrasound irradiation. This catalyst-free protocol offers mild reaction conditions, short reaction times, and high yields . Another method involves the aerobic, metal-free synthesis using 2-amino carbonyl compounds and 4-hydroxycoumarin derivatives .

Industrial Production Methods

Industrial production of this compound may utilize scalable methods such as microwave-assisted synthesis or continuous flow chemistry to enhance efficiency and yield. These methods can be optimized to reduce reaction times and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting it into a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further analyzed for their biological and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, 7-(5-methylfuran-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable compound for synthetic organic chemistry.

Biology and Medicine

This compound has shown promise in biological studies due to its potential anti-bacterial, anti-fungal, and anti-cancer properties . Its complex structure allows it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence. Its ability to form stable complexes with metals also makes it useful in catalysis and material science.

Mechanism of Action

The mechanism by which 7-(5-methylfuran-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. Pathways involved may include inhibition of DNA synthesis in cancer cells or disruption of cell membrane integrity in bacteria.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[4,3-b]pyridin-6-one: Similar in structure but with a pyridine ring instead of quinoline.

    Coumarin derivatives: Share the chromene moiety but differ in the fused ring systems.

    Quinoline derivatives: Similar quinoline structure but lack the fused chromene and furan rings.

Uniqueness

7-(5-methylfuran-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one is unique due to its combination of multiple fused rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H17NO3

Molecular Weight

379.4 g/mol

IUPAC Name

13-(5-methylfuran-2-yl)-10-oxa-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,15,17,19,21-nonaen-11-one

InChI

InChI=1S/C25H17NO3/c1-14-10-13-20(28-14)22-21-16-7-3-2-6-15(16)11-12-18(21)26-24-17-8-4-5-9-19(17)29-25(27)23(22)24/h2-13,22,26H,1H3

InChI Key

SIPDLTGXIDNIHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2C3=C(C=CC4=CC=CC=C43)NC5=C2C(=O)OC6=CC=CC=C65

Origin of Product

United States

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